![molecular formula C10H8ClF3O2 B1531043 3-[2-Chloro-5-(trifluoromethyl)phenyl]propionic acid CAS No. 900027-13-6](/img/structure/B1531043.png)
3-[2-Chloro-5-(trifluoromethyl)phenyl]propionic acid
Descripción general
Descripción
“3-[2-Chloro-5-(trifluoromethyl)phenyl]propionic acid” is a chemical compound with the CAS Number: 916420-76-3 . It has a molecular weight of 252.62 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various methods. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in catalytic protodeboronation . Another method involves the Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Molecular Structure Analysis
The molecular formula of “this compound” is C10H8ClF3O2 . The InChI code is 1S/C10H8ClF3O2/c11-9-6(4-5-8(15)16)2-1-3-7(9)10(12,13)14/h1-3H,4-5H2,(H,15,16) .Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature .Aplicaciones Científicas De Investigación
Pharmacological Potential of Phenolic Compounds
Phenolic acids, like Chlorogenic Acid (CGA) and Caffeic Acid (CA), have shown a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. These compounds have been explored for their therapeutic roles in treating disorders such as cardiovascular diseases, diabetes, and obesity. The understanding of their mechanisms can provide a foundation for researching the applications of similar compounds, including the one , in scientific research and potentially in therapeutics.
- Antioxidant and Anti-inflammatory Properties : CGA and CA have been extensively studied for their antioxidant and anti-inflammatory properties. These phenolic acids modulate lipid metabolism and glucose regulation, offering potential treatment avenues for metabolic-related disorders (Naveed et al., 2018; Habtemariam, 2017).
Role in Disease Treatment and Prevention
- Neuroprotective and Cardioprotective Effects : The neuroprotective and cardioprotective effects of these compounds highlight their potential in preventing and treating neurological disorders and cardiovascular diseases. This suggests that compounds with similar structures could have potential applications in these areas of research (Lu et al., 2020).
Environmental and Safety Applications
- Environmental Persistence and Toxicity : Studies on fluorinated compounds, such as perfluoroalkyl substances (PFASs), have raised concerns about their persistence, bioaccumulation, and potential toxicity. Research into safer fluorinated alternatives, including the assessment of their environmental fate, multimedia distribution, and health risks, is crucial for developing compounds that mitigate these concerns (Wang et al., 2019).
Propiedades
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFYWPVYWQKWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


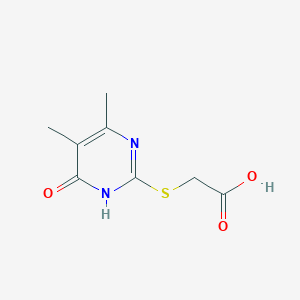
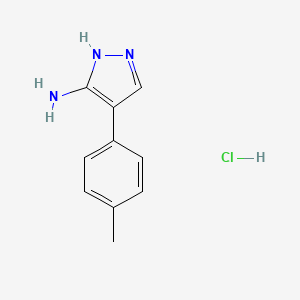
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride](/img/structure/B1530965.png)
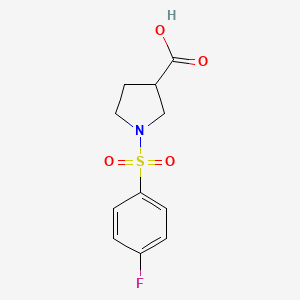



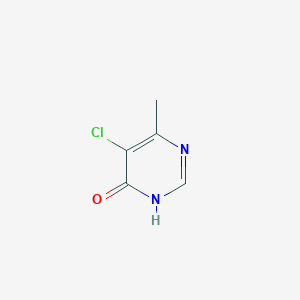

![N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-propanamide](/img/structure/B1530976.png)
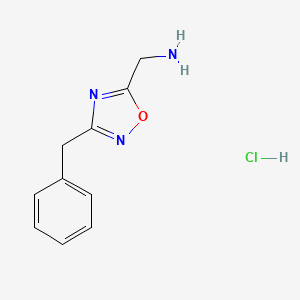
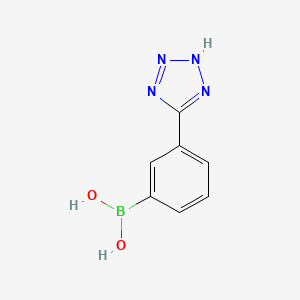

![5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530982.png)
